

# A Preclinical and Early Clinical Comparison: Vamagloxistat and Nedosiran for Hyperoxaluria

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## Compound of Interest

Compound Name: Vamagloxistat

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This guide provides a detailed comparison of two investigational therapies for hyperoxaluria: **Vamagloxistat** (BBP-711) and Nedosiran. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and early clinical data. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic and kidney diseases.

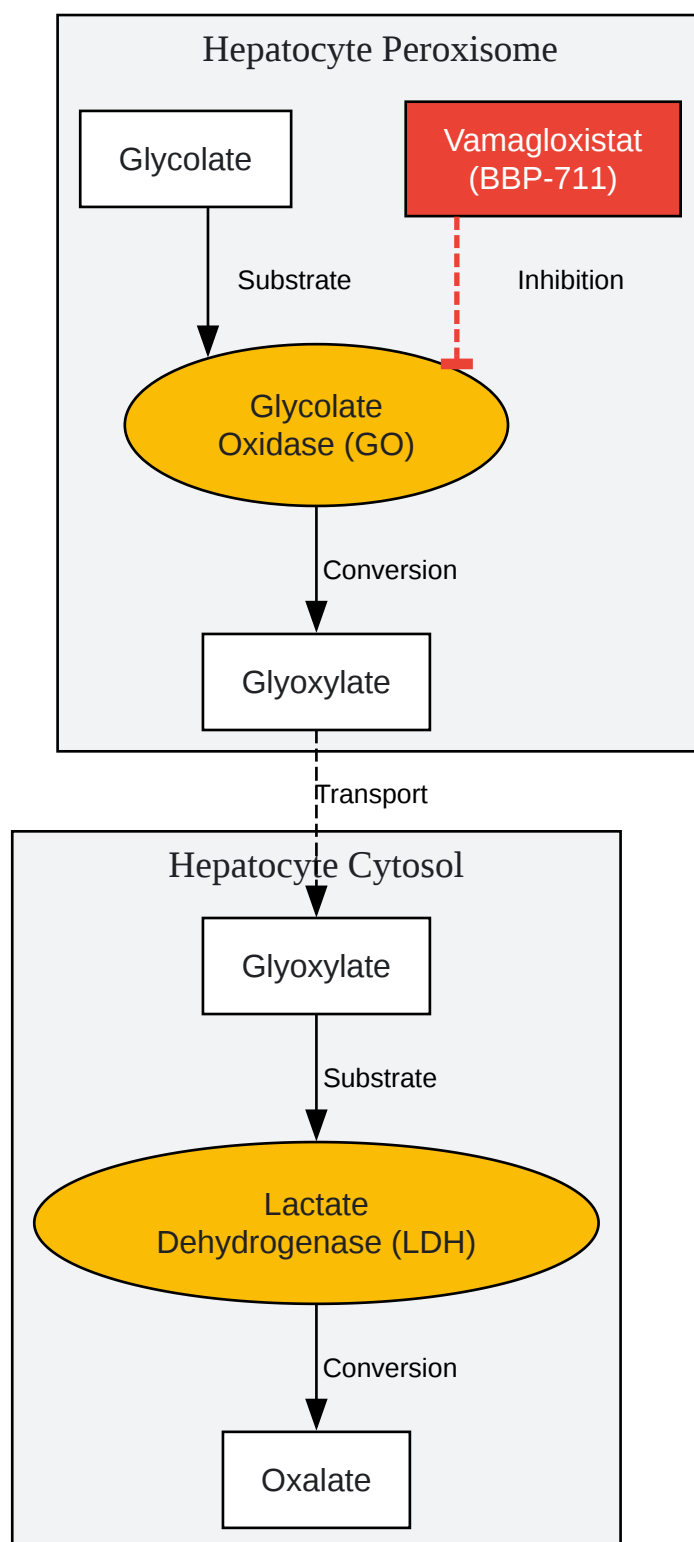
A notable disparity exists in the publicly available data for these two agents. While extensive preclinical data has been published for Nedosiran, information on **Vamagloxistat** is primarily derived from a first-in-human Phase 1 study, with specific preclinical animal model efficacy data being less accessible. This guide will therefore compare the established preclinical profile of Nedosiran with the available pharmacodynamic data from **Vamagloxistat**'s early clinical development.

## Mechanism of Action

**Vamagloxistat** and Nedosiran target the same metabolic pathway to reduce oxalate production but do so by inhibiting different key enzymes via distinct molecular modalities. Primary hyperoxalurias (PH) are genetic disorders characterized by the overproduction of oxalate, primarily in the liver.<sup>[1][2]</sup> A key precursor to oxalate is glyoxylate.<sup>[1][2]</sup>

## Vamagloxistat: Small Molecule Inhibition of Glycolate Oxidase (GO)

**Vamagloxistat** is an orally administered small molecule inhibitor of glycolate oxidase (GO).[3][4][5] In Primary Hyperoxaluria Type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glycolate, which is then converted to glyoxylate by GO.[6][7] By inhibiting GO, **Vamagloxistat** aims to prevent the conversion of glycolate to glyoxylate, thereby reducing the substrate available for oxalate synthesis.[5] This mechanism is particularly relevant for PH1.



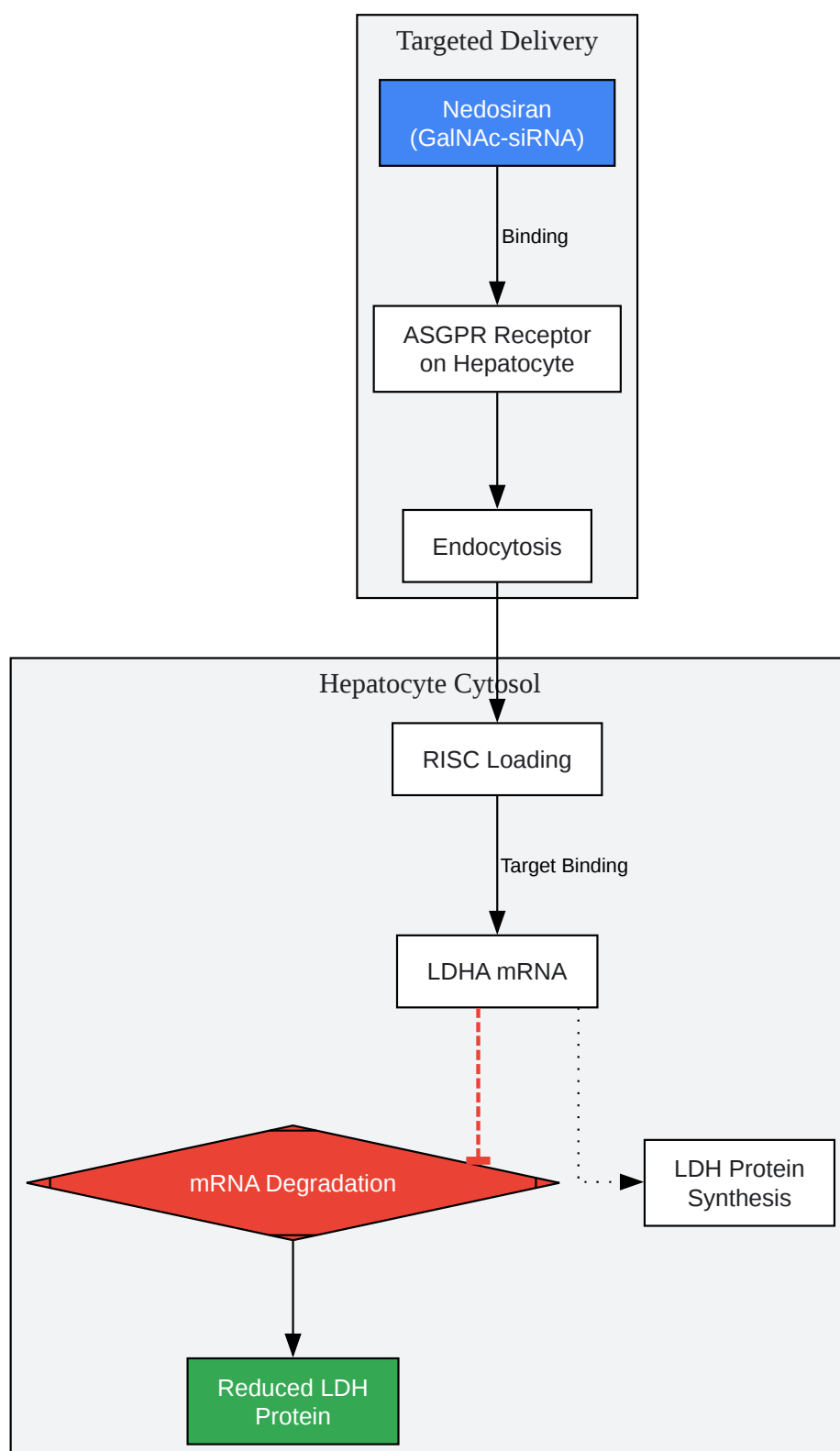
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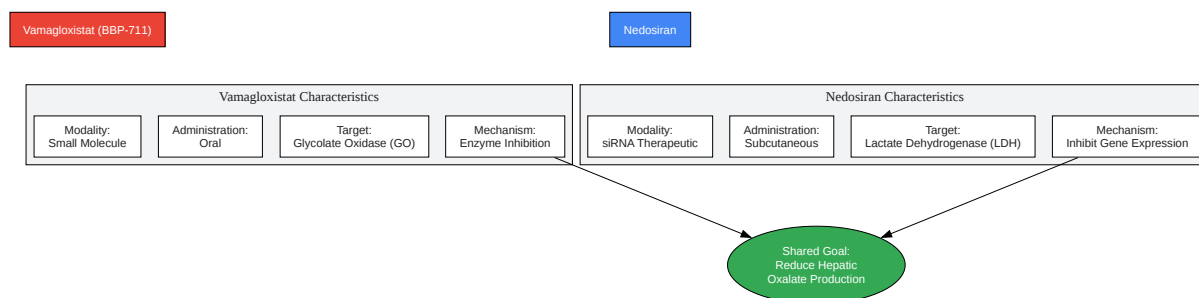
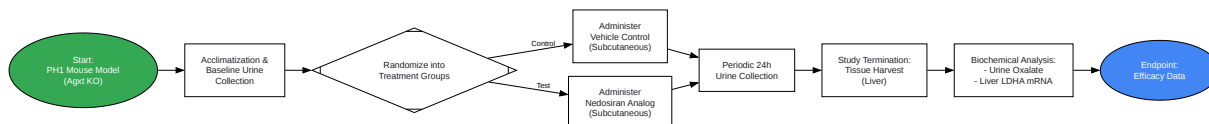
**Vamagloxistat** inhibits Glycolate Oxidase (GO).

## Nedosiran: RNA Interference (RNAi) of Lactate Dehydrogenase (LDH)

Nedosiran is a subcutaneously administered small interfering RNA (siRNA) therapeutic.<sup>[8]</sup> It is designed to specifically target and degrade the messenger RNA (mRNA) for lactate dehydrogenase A (LDHA) in hepatocytes.<sup>[9][10]</sup> LDH is the enzyme responsible for the final step in the pathway, converting glyoxylate to oxalate.<sup>[9][11]</sup> By reducing the expression of LDH, Nedosiran decreases oxalate production. This mechanism is applicable to all known types of primary hyperoxaluria, as LDH is the final common pathway for oxalate synthesis from glyoxylate.<sup>[12][13]</sup>

The therapy utilizes a GalNAc conjugate that binds to asialoglycoprotein receptors (ASGPR) on the surface of hepatocytes, ensuring liver-specific delivery.<sup>[8][10]</sup> Once inside the cell, the siRNA is loaded into the RNA-induced silencing complex (RISC), which mediates the degradation of the target LDHA mRNA.<sup>[8][11]</sup>





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